molecular formula C7H14O3S2 B12857239 Ethyl 4-(methylsulfonothioyl)butanoate

Ethyl 4-(methylsulfonothioyl)butanoate

Cat. No.: B12857239
M. Wt: 210.3 g/mol
InChI Key: FNLRGTYSGNKSBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonothioyl)butanoate is a sulfur-containing ester characterized by a methylsulfonothioyl (–S–SO₂–CH₃) functional group at the fourth carbon of the butanoate backbone. This group imparts unique electronic and steric properties, distinguishing it from other esters with aryl or heterocyclic substituents.

Properties

Molecular Formula

C7H14O3S2

Molecular Weight

210.3 g/mol

IUPAC Name

ethyl 4-methylsulfonothioylbutanoate

InChI

InChI=1S/C7H14O3S2/c1-3-10-7(8)5-4-6-12(2,9)11/h3-6H2,1-2H3

InChI Key

FNLRGTYSGNKSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCS(=O)(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonothioyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . The general reaction involves the reaction of 4-(methylsulfonothioyl)butanoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In industrial settings, esters like this compound are often produced via Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This method is favored for its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonothioyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

    Reduction: Produces primary alcohols.

    Substitution: Results in the formation of new esters or other substituted products.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonothioyl)butanoate involves its interaction with various molecular targets. The sulfonothioyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Ethyl 4-(3-Bromophenyl)Butanoate (CAS 176088-58-7)
  • Structure : Features a 3-bromophenyl group at the fourth carbon .
  • Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).
  • Key Properties :
    • Bromine’s electronegativity enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
    • Discontinued commercial availability suggests challenges in synthesis or niche applications .
  • Contrast with Target Compound: The bromophenyl group is inert compared to the methylsulfonothioyl group, which may act as a leaving group or participate in nucleophilic substitutions.
Ethyl 4-(4-Bromophenyl)Butanoate (CAS 105986-54-7)
  • Structure : Para-substituted bromophenyl variant .
  • Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).
  • Key Properties :
    • Para substitution may improve crystallinity compared to meta isomers.
    • Likely used as a pharmaceutical intermediate due to bromine’s role in bioactive molecules .
  • Contrast with Target Compound :
    • Bromophenyl esters lack sulfur’s redox activity, limiting utility in catalysis or thiol-based reactions.
Ethyl 4-{[3-Cyano-6-(5-Methyl-2-Furyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Butanoate
  • Structure: Contains a pyridine ring with cyano, trifluoromethyl, and furyl substituents, linked via a sulfanyl (–S–) group .
  • Key Properties: The sulfanyl group enhances nucleophilicity, enabling thiol-disulfide exchange reactions. Trifluoromethyl and cyano groups increase metabolic stability, relevant to agrochemical design .
  • Contrast with Target Compound: Sulfanyl (–S–) vs. sulfonothioyl (–S–SO₂–): The latter’s sulfone moiety adds polarity and oxidative stability.

Physicochemical and Reactivity Profiles

Compound Key Functional Group Molecular Weight (g/mol) Reactivity Highlights
Ethyl 4-(methylsulfonothioyl)butanoate –S–SO₂–CH₃ ~212 (estimated) High polarity, oxidative stability, potential as a sulfuration reagent
Ethyl 4-(3-bromophenyl)butanoate –C₆H₄Br (meta) 271.15 Electrophilic aromatic substitution
Ethyl 4-(4-bromophenyl)butanoate –C₆H₄Br (para) 271.15 Crystalline solid, pharmaceutical intermediate
Ethyl 4-{[(5-chlorothien-2-yl)sulfonyl]amino}butanoate –SO₂–NH– ~318 (estimated) Bioactivity in enzyme inhibition

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